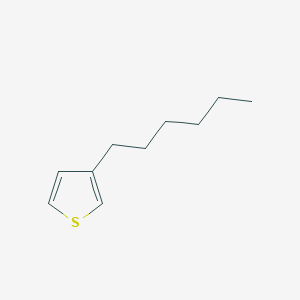
3-Hexylthiophene
Cat. No. B156222
Key on ui cas rn:
1693-86-3
M. Wt: 168.3 g/mol
InChI Key: JEDHEMYZURJGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05561030
Procedure details


3-Hexylthiophene was synthesized by coupling the Grignard reagent of 3-bromothiophene with 1-bromohexane using bis(1,3-diphenylphosphino)propane nickel(II)chloride as catalyst. The product was purified by fractional distillation under reduced pressure. Polymerization of the monomer was achieved by mixing a 0.1M solution of 3-hexylthiophene in chloroform with a 0.4M chloroform solution of anhydrous ferric chloride. The mixture was stirred for two hours prior to precipitation into acidified methanol. The solid product was filtered, washed with NH4OH, water and methanol. The crude polymer was dissolved in hot dichloromethane and insoluble products were removed by filtration. Low molecular products were removed by cooling the filtrate and adding methanol. The precipitate was filtered and dried in a vacuum oven. The polymer possessed IR bands at 3027, 2930, 2859, 1458, 819, and 725 cm-1. The polymer had a number-average molecular weight of 9300 and a polydispersity index of 2.3.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
3-hexylthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



[Compound]
Name
bis(1,3-diphenylphosphino)propane nickel(II)chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>C(Cl)(Cl)Cl>[CH2:8]([C:2]1[CH:6]=[CH:5][S:4][CH:3]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
|
Inputs


Step One
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CSC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCC
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
3-hexylthiophene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
ferric chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Five
[Compound]
|
Name
|
bis(1,3-diphenylphosphino)propane nickel(II)chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product was purified by fractional distillation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Polymerization of the monomer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with NH4OH, water and methanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude polymer was dissolved in hot dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
insoluble products were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Low molecular products were removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling the filtrate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
adding methanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
